2-Chlorobenzenesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

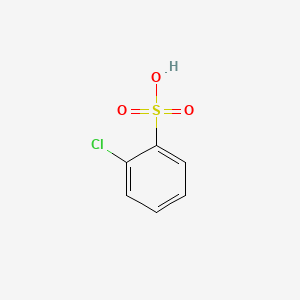

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNURPFVONZPVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950567 | |

| Record name | 2-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27886-58-4 | |

| Record name | 2-Chlorobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027886584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzenesulfonic Acid from Chlorobenzene (B131634)

This technical guide provides a comprehensive overview of the synthesis of this compound from chlorobenzene, a critical process for obtaining a valuable intermediate in various industrial and pharmaceutical applications. The document details the underlying reaction mechanism, experimental protocols, and quantitative data, offering insights for laboratory-scale synthesis and process optimization.

Introduction

Chlorobenzenesulfonic acids, particularly the ortho (2-chloro) and para (4-chloro) isomers, are important chemical intermediates. Their derivatives are utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals. For instance, the structural motif of substituted benzenesulfonic acids is frequently explored in the development of new chemical entities, and they can serve as precursors in the production of sulfonamide antibiotics and other therapeutic agents.[1][2] The synthesis of this compound is primarily achieved through the direct sulfonation of chlorobenzene, an electrophilic aromatic substitution reaction that yields a mixture of isomers.

Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of chlorobenzene is a classic example of an electrophilic aromatic substitution reaction. The process involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring of chlorobenzene.[3]

The reaction mechanism proceeds through the following key steps:

-

Generation of the Electrophile: In concentrated sulfuric acid or fuming sulfuric acid (oleum), sulfur trioxide (SO₃) is generated, which acts as the electrophile.[3]

-

Electrophilic Attack: The electron-rich π system of the chlorobenzene ring attacks the sulfur trioxide electrophile. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

-

Deprotonation: A base in the reaction mixture, typically HSO₄⁻, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming the chlorobenzenesulfonic acid product.[3]

The chlorine atom on the benzene ring is a deactivating but ortho, para-directing group.[3][4] This means that while the overall reaction rate is slower than that of benzene, the incoming sulfonic acid group is directed to the positions ortho and para to the chlorine atom. Consequently, the sulfonation of chlorobenzene yields a mixture of this compound and 4-chlorobenzenesulfonic acid.[5][6] Due to steric hindrance from the bulky sulfonic acid group, the para isomer is typically the major product.[7]

Experimental Protocols

While specific laboratory procedures may vary, the following provides a general protocol for the sulfonation of chlorobenzene.

Materials and Reagents:

-

Chlorobenzene

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Ice

-

Sodium chloride (for salting out, if necessary)

-

Appropriate reaction vessel with stirring and temperature control

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a reaction flask equipped with a stirrer and a thermometer, carefully add the sulfonating agent (e.g., a mixture of concentrated sulfuric acid and fuming sulfuric acid).[8]

-

Addition of Chlorobenzene: While stirring, gradually add dry chlorobenzene to the sulfonating agent. The reaction is exothermic, so the temperature should be controlled, typically maintained between 95-100°C.[8]

-

Reaction Monitoring: Continue stirring the mixture at the specified temperature for several hours (e.g., 5 hours).[8] The reaction progress can be monitored by checking the solubility of the reaction mixture in water; the reaction is considered complete when the mixture is fully soluble.[8]

-

Work-up: After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. This hydrolyzes any remaining anhydrides and dilutes the acid.

-

Isolation and Purification: The product can be isolated by "salting out" with sodium chloride to precipitate the sodium salt of the sulfonic acid. The precipitate is then filtered, washed, and can be further purified by recrystallization. Alternatively, the acidic solution can be neutralized with a base like sodium hydroxide (B78521) to precipitate the sodium salt.[9]

Quantitative Data

The following tables summarize key quantitative data for the synthesis of chlorobenzenesulfonic acids.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Chlorobenzene | 112.56 | -45 | 132 | Insoluble |

| Sulfuric Acid | 98.08 | 10 | 337 | Miscible |

| This compound | 192.62 | - | - | Soluble |

| 4-Chlorobenzenesulfonic Acid | 192.62 | 67 (monohydrate) | 148 (at 25 mmHg) | Soluble |

| Data sourced from various chemical databases.[10] |

Table 2: Typical Reaction Parameters and Isomer Distribution

| Parameter | Value |

| Sulfonating Agent | Concentrated H₂SO₄ or Oleum (B3057394) |

| Reaction Temperature | 95 - 100 °C |

| Reaction Time | ~5 hours |

| Isomer Distribution | |

| 4-Chlorobenzenesulfonic Acid (para) | 65 - 70% |

| This compound (ortho) | 30 - 35% |

| 3-Chlorobenzenesulfonic Acid (meta) | ~0.4% |

| Isomer distribution is approximate and can vary with reaction conditions.[9][11] |

Isomer Separation and Isomerization

The separation of the ortho and para isomers can be challenging due to their similar chemical properties. Industrial processes may involve fractional crystallization or chromatographic methods.[12] An alternative approach is the isomerization of the undesired 2- and 3-chlorobenzenesulfonic acid isomers to the thermodynamically more stable 4-chlorobenzenesulfonic acid. This can be achieved by heating the isomer mixture in the presence of sulfuric acid at temperatures between 100 to 300°C.[9][12][13]

Experimental Workflow

The general workflow for the synthesis and analysis of this compound is depicted below.

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Corrosive Reagents: Concentrated sulfuric acid and oleum are highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn. The reaction should be conducted in a well-ventilated fume hood.

-

Exothermic Reaction: The reaction is exothermic, and proper temperature control is crucial to prevent runaway reactions.

-

Chlorobenzene: Chlorobenzene is a flammable liquid and is harmful if inhaled or absorbed through the skin.

Conclusion

The synthesis of this compound via the sulfonation of chlorobenzene is a well-established yet nuanced process. A thorough understanding of the electrophilic aromatic substitution mechanism, including the directing effects of the chloro substituent, is essential for controlling the isomer distribution. While the para isomer is the major product, the formation of the ortho isomer is significant. For applications requiring pure this compound, efficient separation or selective synthesis strategies are necessary. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.

References

- 1. 2-Amino-5-chlorobenzenesulfonic Acid|Research Chemical [benchchem.com]

- 2. bjcop.in [bjcop.in]

- 3. Question: Explain the sulphonation reaction of chlorobenzene. What happe.. [askfilo.com]

- 4. homework.study.com [homework.study.com]

- 5. Write the equation of reaction of chlorobenzene Su class 12 chemistry CBSE [vedantu.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Sulphonation of Benzene and its Derivatives - Sulphonation of Substituted Benzene, Their Mechanisms, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-Chlorobenzenesulfonic acid | 98-66-8 | Benchchem [benchchem.com]

- 10. p-Chlorobenzenesulfonic Acid [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 13. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Chlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzenesulfonic acid (2-CBSA) is an organosulfur compound with significant applications in various chemical syntheses. As a member of the chlorobenzenesulfonic acid isomer family, its physicochemical properties are of critical interest for process optimization, analytical method development, and safety assessments. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant logical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. For comparative purposes, data for the isomeric 4-Chlorobenzenesulfonic acid is also included where available, as it is often a co-product in the synthesis of the 2-isomer.

Table 1: Physicochemical Data of Chlorobenzenesulfonic Acid Isomers

| Property | This compound | 4-Chlorobenzenesulfonic Acid |

| Molecular Formula | C₆H₅ClO₃S[1] | C₆H₅ClO₃S[2] |

| Molecular Weight | 192.62 g/mol [1] | 192.62 g/mol [2] |

| Melting Point | Data not readily available | 67 °C (monohydrate)[2] |

| Boiling Point | Data not readily available | 149 °C at 22 mmHg[3][4] |

| Water Solubility | Data not readily available | Soluble[2][5] |

| pKa (predicted) | -1.12 ± 0.15[1] | -0.83 ± 0.50[3] |

Experimental Protocols

Synthesis and Isomer Separation

The primary industrial synthesis of chlorobenzenesulfonic acid involves the sulfonation of chlorobenzene. This reaction typically yields a mixture of the ortho (2-chloro) and para (4-chloro) isomers, with the para isomer being the major product.[6][7][8] The separation of these isomers is a critical step to obtain pure this compound.

1. Synthesis via Sulfonation of Chlorobenzene:

-

Reaction: Chlorobenzene is reacted with concentrated sulfuric acid or oleum.[7][8] The sulfonic acid group is introduced onto the benzene (B151609) ring, resulting in a mixture of this compound and 4-chlorobenzenesulfonic acid.[6][7][8]

-

Reaction Conditions: The reaction is typically heated to drive the sulfonation process.[8] The temperature and reaction time can influence the isomer ratio.[9]

2. Isomer Separation:

Due to their similar chemical structures, the separation of ortho and para isomers can be challenging. Common laboratory and industrial techniques for separating such isomers include:

-

Fractional Crystallization: This technique exploits differences in the solubility of the isomers in a particular solvent at various temperatures.[10] By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized out of the solution, leaving the other isomer in the mother liquor.[11] A detailed protocol would involve dissolving the isomer mixture in a suitable solvent, followed by a controlled cooling process to induce the crystallization of the less soluble isomer.

-

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers on a larger scale.[12][13][14] An appropriate stationary phase (e.g., C18) and mobile phase are selected to achieve baseline separation of the isomers.[6] The separated isomers are then collected as they elute from the column.

Workflow for Synthesis and Isomer Separation:

pKa Determination

The acid dissociation constant (pKa) is a crucial parameter that quantifies the strength of an acid in a solution. For strong acids like this compound, specialized techniques are often required for accurate determination.

1. Potentiometric Titration:

This is a standard and highly accurate method for pKa determination.

-

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

-

Methodology:

-

Preparation: A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

-

Titration: A known volume of the acid solution is placed in a beaker with a magnetic stirrer. The pH electrode is immersed in the solution. The basic solution is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the base, allowing the solution to stabilize.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is identified from the steepest part of the curve. The pKa is the pH at the half-equivalence point.

-

2. UV-Vis Spectrophotometry:

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

-

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by analyzing the change in absorbance as a function of pH.

-

Methodology:

-

Buffer Preparation: A series of buffer solutions with known pH values are prepared.

-

Sample Preparation: A stock solution of this compound is prepared. Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same concentration of the acid but different pH values.

-

Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

-

Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the acid have different absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.

-

Logical Flow for pKa Determination:

Safety and Handling

This compound is a strong acid and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[15][16]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.[15] Avoid contact with skin and eyes.[15][16]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[16] Keep containers tightly closed.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. p-Chlorobenzenesulfonic Acid [drugfuture.com]

- 3. rcprocess.se [rcprocess.se]

- 4. quora.com [quora.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. fishersci.com [fishersci.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. fishersci.com [fishersci.com]

- 10. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. lcms.cz [lcms.cz]

- 13. warwick.ac.uk [warwick.ac.uk]

- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 15. arichem.com [arichem.com]

- 16. tcichemicals.com [tcichemicals.com]

2-Chlorobenzenesulfonic acid CAS number and molecular structure

An In-depth Technical Guide to 2-Chlorobenzenesulfonic Acid

This technical guide provides a comprehensive overview of this compound (CAS No. 27886-58-4), including its chemical identity, molecular structure, properties, and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound, also known as o-Chlorobenzenesulfonic acid, is an organosulfur compound. It is one of the three isomers of chlorobenzenesulfonic acid, with the others being 3-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid.

CAS Number: 27886-58-4[1][2][3]

Molecular Formula: C₆H₅ClO₃S[1]

Molecular Structure:

-

SMILES: C1=CC=C(C(=C1)S(=O)(=O)O)Cl

-

InChI: InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9,10)/h1-4H,(H,8,9,10)[1]

The structure consists of a benzene (B151609) ring substituted with a sulfonic acid group and a chlorine atom at the ortho position.

Physicochemical Properties

Quantitative data for this compound is sparse in the literature, with most experimental values reported for the more common para isomer (4-Chlorobenzenesulfonic acid). The following tables summarize the available computed data for the 2-chloro isomer and the experimental data for the 4-chloro isomer for comparison.

Table 1: General and Computed Properties of Chlorobenzenesulfonic Acid Isomers

| Property | This compound | 4-Chlorobenzenesulfonic acid |

| CAS Number | 27886-58-4[1][2][3] | 98-66-8[4][5] |

| Molecular Weight | 192.62 g/mol [1] | 192.62 g/mol [4][5] |

| pKa (Predicted) | -1.12 ± 0.15[1][3] | -0.83 ± 0.50 |

| Density (Predicted) | 1.551 g/cm³[3] | 1.449 g/cm³ (estimate)[6] |

| XLogP3 | Not Available | 0.6[5] |

Table 2: Experimental Physical Properties of 4-Chlorobenzenesulfonic acid

| Property | Value |

| Physical Description | Pellets or Large Crystals[5] |

| Melting Point | 67°C (Monohydrate)[4] |

| Boiling Point | 148°C at 25 mmHg (anhydrous syrup)[4] |

| Solubility | Soluble in water and alcohol. Practically insoluble in ether and benzene.[4] |

Synthesis and Experimental Protocols

The primary method for synthesizing chlorobenzenesulfonic acids is through the electrophilic aromatic substitution of chlorobenzene (B131634).

General Synthesis: Sulfonation of Chlorobenzene

The reaction of chlorobenzene with fuming sulfuric acid yields a mixture of ortho (2-chloro) and para (4-chloro) isomers, with the para isomer being the major product due to steric hindrance at the ortho position.[7]

Reaction:

C₆H₅Cl + SO₃ (in H₂SO₄) → ClC₆H₄SO₃H + H₂O

Experimental Protocol: Sulfonation of Chlorobenzene (General Procedure)

This is a generalized protocol and requires optimization for specific isomer ratios and yields.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Place chlorobenzene in the flask. Cool the flask in an ice bath.

-

Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) dropwise from the dropping funnel to the stirred chlorobenzene. Maintain the temperature of the reaction mixture between 20-30°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress can be monitored by techniques like TLC or HPLC.

-

Work-up: Carefully pour the reaction mixture over crushed ice. The chlorobenzenesulfonic acid isomers will be in the aqueous layer.

-

Neutralization: The acidic solution can be neutralized with a suitable base, such as calcium hydroxide (B78521) or sodium hydroxide, to precipitate the corresponding sulfonate salts.[8]

Separation of Isomers

The separation of this compound from its para isomer is challenging. The literature does not provide a standard, detailed protocol. However, the following principles can be applied:

-

Fractional Crystallization: This technique relies on the different solubilities of the isomeric salts at various temperatures.[9] By converting the sulfonic acids to their sodium or potassium salts and carefully controlling the temperature and solvent concentration, it may be possible to selectively crystallize one isomer.[8][10] For instance, the trans-isomer of some sulfonic acid salts can be crystallized from a solution containing both cis and trans isomers.[10]

-

Chromatography: Chromatographic methods, such as HPLC, could be developed for the analytical or preparative separation of the isomers.[11]

Visualization of Synthesis Pathway

The following diagram illustrates the sulfonation of chlorobenzene, leading to the formation of this compound and 4-chlorobenzenesulfonic acid.

Caption: Synthesis of 2- and 4-chlorobenzenesulfonic acid via sulfonation of chlorobenzene.

Applications

This compound and its derivatives are primarily used as intermediates in the chemical industry. For instance, they can be precursors in the synthesis of dyes and other specialty chemicals. The related compound, 4-chlorobenzenesulfonyl chloride, is used in the production of 4,4'-dichlorodiphenyl sulfone, a monomer for high-performance polymers.[12]

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. 2-Chloro-benzenesulfonic acid | 27886-58-4 [chemicalbook.com]

- 3. 27886-58-4 | CAS DataBase [chemicalbook.com]

- 4. p-Chlorobenzenesulfonic Acid [drugfuture.com]

- 5. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. homework.study.com [homework.study.com]

- 8. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]

- 9. rcprocess.se [rcprocess.se]

- 10. US4228081A - Separation of isomers - Google Patents [patents.google.com]

- 11. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 12. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

Spectral Analysis of 2-Chlorobenzenesulfonic Acid: A Technical Guide

This technical whitepaper provides an in-depth analysis of the spectral characteristics of chlorobenzenesulfonic acids, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of data interpretation and experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of 4-Chlorobenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data for 4-Chlorobenzenesulfonic acid [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.80 | Doublet | 2H | Aromatic protons ortho to -SO₃H |

| 7.54 | Doublet | 2H | Aromatic protons ortho to -Cl |

¹³C NMR (Carbon NMR) Data for 4-Chlorobenzenesulfonic acid [2]

| Chemical Shift (ppm) | Assignment |

| 141.5 (approx.) | C-S (ipso-carbon) |

| 138.0 (approx.) | C-Cl (ipso-carbon) |

| 129.5 (approx.) | CH (ortho to -Cl) |

| 127.0 (approx.) | CH (ortho to -SO₃H) |

Note: Specific peak assignments for ¹³C NMR of 4-Chlorobenzenesulfonic acid are predicted based on known substituent effects.

Infrared (IR) Spectroscopy

Key IR Absorption Bands for 4-Chlorobenzenesulfonic acid [3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 (broad) | Strong | O-H stretch (of the sulfonic acid) |

| 1600-1450 | Medium | C=C aromatic ring stretches |

| 1250-1120 | Strong | S=O asymmetric stretch (sulfonic acid) |

| 1080-1010 | Strong | S=O symmetric stretch (sulfonic acid) |

| 850-800 | Strong | C-H out-of-plane bend (para-substituted) |

| 750-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Major Fragmentation Peaks in the Mass Spectrum of 4-Chlorobenzenesulfonic acid [5][6]

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |

| 192/194 | Moderate | [M]⁺, Molecular ion |

| 111/113 | High | [C₆H₄Cl]⁺ |

| 75 | High | [C₆H₃]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the chlorobenzenesulfonic acid sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for DMSO-d₆.

-

Instrumentation: Acquire the NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using proton decoupling.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid chlorobenzenesulfonic acid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization Method: Utilize electrospray ionization (ESI) or electron impact (EI) ionization. ESI is a soft ionization technique suitable for polar molecules, while EI can provide more fragmentation information.

-

Instrumentation: Introduce the sample into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For ESI, both positive and negative ion modes can be explored.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown substituted benzenesulfonic acid using the discussed spectroscopic techniques.

This comprehensive approach, integrating data from NMR, IR, and MS, is essential for the unambiguous structural elucidation and characterization of chlorobenzenesulfonic acids and related compounds in a research and development setting.

References

- 1. 4-Chlorobenzenesulfonic acid(98-66-8) 1H NMR [m.chemicalbook.com]

- 2. 4-Chlorobenzenesulfonic acid(98-66-8) 13C NMR spectrum [chemicalbook.com]

- 3. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorobenzenesulfonic acid [webbook.nist.gov]

- 5. 4-Chlorobenzenesulfonic acid(98-66-8) MS spectrum [chemicalbook.com]

- 6. 4-Chlorobenzenesulfonic acid [webbook.nist.gov]

A Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 2-Chlorobenzenesulfonic Acid

Abstract: This document provides an in-depth analysis of the electrophilic aromatic substitution (EAS) mechanism for the synthesis of 2-Chlorobenzenesulfonic acid via the sulfonation of chlorobenzene (B131634). It details the reaction kinetics, regioselectivity, and provides an illustrative experimental protocol. Quantitative data are presented in tabular format, and key processes are visualized using reaction pathway and workflow diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

The Reaction Mechanism: Sulfonation of Chlorobenzene

The sulfonation of chlorobenzene is a classic example of an electrophilic aromatic substitution reaction, where a sulfonic acid group (-SO₃H) is introduced into the benzene (B151609) ring.[1] The reaction typically employs concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum) to generate the necessary electrophile.[1][2] The overall mechanism can be dissected into three primary steps.

Step 1: Generation of the Electrophile The active electrophile in this reaction is sulfur trioxide (SO₃). In concentrated sulfuric acid, it is generated through an equilibrium reaction. The use of fuming sulfuric acid (a solution of SO₃ in H₂SO₄) provides a higher concentration of the electrophile, increasing the reaction rate.[1][2] Depending on the sulfuric acid concentration, other sulfonating entities such as H₂S₂O₇ or H₃SO₄⁺ may also be involved.[3]

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic sulfur trioxide.[1] This is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[4] The attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][5]

Step 3: Deprotonation and Re-aromatization In the final, rapid step, a weak base, such as the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bonded to the new sulfonic acid group.[1][4] This restores the aromatic π-system, yielding the final product, chlorobenzenesulfonic acid.[1]

Caption: Overall mechanism of the sulfonation of chlorobenzene.

Regioselectivity and Isomer Distribution

The chlorine substituent on the benzene ring is an ortho, para-directing group.[1][6][7] Although it is deactivating overall due to its inductive electron-withdrawing effect, its lone pairs of electrons can stabilize the arenium ion intermediate via resonance when the electrophilic attack occurs at the ortho or para positions.

Despite this, the sulfonation of chlorobenzene overwhelmingly yields the para-isomer, 4-Chlorobenzenesulfonic acid, as the major product.[2][6] The formation of the ortho-isomer, this compound, is significantly disfavored due to steric hindrance between the bulky sulfonic acid group and the adjacent chlorine atom.[2]

Caption: Regioselectivity in the sulfonation of chlorobenzene.

Data Presentation: Isomer Distribution Quantitative studies confirm the high selectivity for the para position. The distribution is remarkably consistent across different conditions.

| Isomer | Percentage (Study 1)[8] | Percentage (Study 2)[3] |

| ortho- (2-Chloro) | 0.95 ± 0.03% | 0.8% |

| meta- (3-Chloro) | 0.09 ± 0.02% | 0.4% |

| para- (4-Chloro) | 98.96 ± 0.12% | 98.8% |

Reaction Kinetics and Rate Data

The sulfonation of chlorobenzene is kinetically controlled. The reaction is typically first-order with respect to the aromatic substrate.[3] The chlorine atom's electron-withdrawing inductive effect deactivates the ring, making the reaction slower than the sulfonation of benzene.

Data Presentation: Kinetic Parameters Comparative kinetic studies provide insight into the deactivating effect of the chlorine substituent.

| Parameter | Value | Description |

| Relative Rate (k_chloro/k_benzene) | 0.087 ± 0.002[8] | The rate of sulfonation of chlorobenzene relative to benzene. |

| Partial Rate Factor (p_f) | 0.517[8] | The rate of substitution at the para position relative to a single position on benzene. |

| Partial Rate Factor (o_f) | 0.0025[8] | The rate of substitution at one ortho position relative to a single position on benzene. |

| Partial Rate Factor (m_f) | 0.00024[8] | The rate of substitution at one meta position relative to a single position on benzene. |

Illustrative Experimental Protocol

This section outlines a generalized protocol for the sulfonation of chlorobenzene. The procedure is based on established methods for electrophilic aromatic sulfonation.

Materials and Reagents:

-

Chlorobenzene (reagent grade)

-

Fuming Sulfuric Acid (20% SO₃, Oleum)

-

Deionized Water

-

Ice

-

Sodium Chloride (optional, for salting out)

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle with controller

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge the 250 mL three-neck round-bottom flask with fuming sulfuric acid (e.g., 100 mL). Equip the flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Reactant Addition: Cool the fuming sulfuric acid to 10-15°C using an ice bath. Slowly add chlorobenzene (e.g., 0.25 mol) dropwise from the dropping funnel over 30-45 minutes, maintaining the temperature below 25°C.

-

Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-80°C. Maintain this temperature and continue stirring for 2-3 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it, with vigorous stirring, over a beaker containing crushed ice (e.g., 500 g).

-

Isolation: The chlorobenzenesulfonic acid isomers will precipitate out of the cold aqueous solution. The solid product can be collected by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with a small amount of ice-cold water to remove residual sulfuric acid. The separation of the small amount of this compound from the major 4-Chlorobenzenesulfonic acid product is challenging and typically requires fractional crystallization or chromatographic techniques, leveraging slight differences in the solubility of their salts.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Fuming sulfuric acid is extremely corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

The quenching process is highly exothermic; perform it slowly and with caution.

Caption: Experimental workflow for chlorobenzene sulfonation.

Conclusion

The synthesis of this compound via the sulfonation of chlorobenzene is a well-understood electrophilic aromatic substitution reaction. The mechanism proceeds through the generation of a sulfur trioxide electrophile, subsequent attack by the chlorobenzene ring to form a sigma complex, and final deprotonation to yield the product. While the chlorine substituent directs the incoming electrophile to the ortho and para positions, steric hindrance makes the reaction highly selective for the para isomer. The kinetic data confirms the deactivating nature of the chlorine atom, resulting in a slower reaction compared to benzene. The principles outlined in this guide are fundamental to understanding the synthesis and reactivity of substituted aromatic compounds.

References

- 1. Question: Explain the sulphonation reaction of chlorobenzene. What happe.. [askfilo.com]

- 2. Sulphonation of Benzene and its Derivatives - Sulphonation of Substituted Benzene, Their Mechanisms, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. homework.study.com [homework.study.com]

- 8. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]

solubility and stability of 2-Chlorobenzenesulfonic acid in organic solvents

An In-depth Technical Guide to the Solubility and Stability of 2-Chlorobenzenesulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated solubility and stability characteristics of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from structurally related molecules and general chemical principles to provide a predictive framework. Detailed experimental protocols are provided for researchers to determine precise quantitative data.

Introduction

This compound is an aromatic sulfonic acid containing a chlorine atom at the ortho position. Its chemical structure, featuring both a highly polar sulfonic acid group and a moderately nonpolar chlorophenyl group, results in a nuanced solubility and stability profile that is critical for its application in organic synthesis, as an intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. Understanding its behavior in various organic solvents is essential for process development, reaction optimization, and ensuring product purity and stability.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H5ClO3S | |

| Molecular Weight | 192.62 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available |

Solubility Profile

Aromatic sulfonic acids are generally characterized by their high polarity, which dictates their solubility in various solvents. The sulfonic acid group is capable of strong hydrogen bonding, leading to good solubility in polar solvents. Conversely, the presence of the aromatic ring and the chlorine atom introduces some nonpolar character, influencing solubility in less polar media.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol (B129727) | Polar Protic | Soluble | The polar hydroxyl group of methanol can effectively solvate the sulfonic acid group through hydrogen bonding. |

| Ethanol (B145695) | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding.[5] |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is sufficient to dissolve the polar sulfonic acid.[3] |

| Dichloromethane | Halogenated | Sparingly Soluble | While polar, its ability to hydrogen bond is limited, likely resulting in lower solubility compared to protic solvents. |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely less than more polar solvents. |

| Toluene (B28343) | Nonpolar Aromatic | Insoluble | The nonpolar nature of toluene makes it a poor solvent for the highly polar sulfonic acid group. |

Stability Profile

The stability of this compound in organic solvents can be influenced by temperature, light, and the presence of reactive species. Potential degradation pathways include hydrolysis, thermal decomposition, and photodecomposition.

Table 2: Potential Degradation Pathways and Products of this compound in Organic Solvents

| Degradation Pathway | Conditions | Potential Degradation Products | Notes |

| Isomerization | High Temperature, presence of strong acid (e.g., H2SO4) | 4-Chlorobenzenesulfonic acid | A known conversion at elevated temperatures.[6] |

| Hydrolysis | Presence of water | 2-Chlorophenol and Sulfuric Acid | The C-S bond can be susceptible to cleavage under hydrolytic conditions, especially at elevated temperatures.[7][8] |

| Desulfonation | High Temperature | Chlorobenzene (B131634) | Thermal stress can lead to the cleavage of the sulfonic acid group. |

| Photodegradation | Exposure to UV light | Chlorinated phenols, benzene (B151609) derivatives | Aromatic compounds can undergo photolytic degradation.[9][10] |

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: The Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound in a solvent.[11][12]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration.

Stability Testing

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired organic solvents at a known concentration.

-

Storage Conditions: Store the samples under various conditions to assess thermal, photolytic, and long-term stability.

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and protected from light.

-

Photostability: Expose samples to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

Long-Term Stability: Store samples at controlled room temperature (e.g., 25°C/60% RH) for an extended period.

-

-

Time Points: Withdraw aliquots of the samples at specified time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Analyze the samples for the concentration of this compound and the presence of any degradation products using a stability-indicating HPLC method.

-

Evaluation: Determine the rate of degradation and identify the degradation products.

Visualizations

Logical Workflow for Solubility and Stability Assessment

Caption: A logical workflow for the systematic evaluation of solubility and stability.

Potential Degradation Pathways

Caption: A diagram illustrating potential degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the . While specific quantitative data is sparse, the provided qualitative assessments and detailed experimental protocols offer a robust framework for researchers and drug development professionals to conduct their own analyses. The inherent polarity of the sulfonic acid group suggests good solubility in polar solvents, while the potential for isomerization, hydrolysis, and other degradation pathways highlights the importance of careful handling and storage to maintain the integrity of the compound. The experimental workflows and diagrams presented herein serve as a practical guide for the systematic investigation of this important chemical intermediate.

References

- 1. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. P-Chlorobenzenesulfonic Acid Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [sulfonic-acid.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 4-Chlorobenzenesulfonic acid | 98-66-8 [chemicalbook.com]

- 6. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 7. US2511166A - Recovery of chlorobenzene - Google Patents [patents.google.com]

- 8. Research Portal [scholarworks.brandeis.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. ICH Official web site : ICH [ich.org]

- 16. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Chlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-Chlorobenzenesulfonic acid, with a detailed focus on the key intermediates involved in each route. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to select and execute the most appropriate synthetic strategy for their specific needs. This document outlines the critical reaction steps, intermediates, and experimental considerations, supported by quantitative data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired purity of the final product, and scalability of the process. The principal strategies, which will be elaborated upon in this guide, include:

-

Sulfonation of Chlorobenzene (B131634): A direct but non-selective method.

-

Synthesis via 2-Chlorobenzenesulfonyl Chloride: A versatile route offering high regioselectivity, with the intermediate synthesized from either chlorobenzene or 2-chloroaniline (B154045).

-

Oxidation of 2-Chlorobenzenethiol: A direct oxidation approach.

Sulfonation of Chlorobenzene

The direct sulfonation of chlorobenzene is a chemically straightforward approach to introduce a sulfonic acid group onto the aromatic ring. However, this method is characterized by a lack of regioselectivity, yielding a mixture of isomers.

Key Intermediates and Reaction Pathway

The primary starting material for this route is Chlorobenzene . The key intermediate formed during the reaction is a resonance-stabilized carbocation (an arenium ion or sigma complex) after the electrophilic attack of the sulfonating agent.

The reaction of chlorobenzene with a sulfonating agent, such as fuming sulfuric acid (H₂SO₄·SO₃) or concentrated sulfuric acid, results in an electrophilic aromatic substitution. The chloro group is an ortho-, para-directing deactivator.[1][2] Consequently, the sulfonation of chlorobenzene primarily yields a mixture of this compound and 4-chlorobenzenesulfonic acid, with the para isomer being the major product due to steric hindrance at the ortho position.[3][4]

Logical Relationship: Sulfonation of Chlorobenzene

Caption: Sulfonation of chlorobenzene pathway.

Quantitative Data

The sulfonation of chlorobenzene exhibits a strong preference for the formation of the para isomer.

| Sulfonating Agent | Temperature (°C) | Isomer Distribution (ortho:meta:para) | Reference |

| Aqueous Sulfuric Acid (83.4-99.6 wt%) | 25 | 0.8 : 0.4 : 98.8 | [5] |

| Sulfur Trioxide in Liquid SO₂ | -12.5 | 0.95 : 0.09 : 98.96 | [6] |

Experimental Protocol: Azeotropic Sulfonation of Chlorobenzene

This method utilizes an azeotropic distillation to remove water, driving the reversible sulfonation reaction to completion.

Materials:

-

Chlorobenzene

-

Sulfuric acid (98%)

-

Carbon tetrachloride (or another suitable solvent to form an azeotrope with water)

Procedure:

-

Set up a reflux apparatus with a Dean-Stark trap.

-

Charge the reaction flask with carbon tetrachloride.

-

Heat the solvent to reflux.

-

Simultaneously add chlorobenzene and sulfuric acid to the refluxing solvent over a period of time.

-

Continue the reflux, collecting the water in the Dean-Stark trap until no more water is evolved.

-

Cool the reaction mixture. The product, a mixture of chlorobenzenesulfonic acid isomers, will be in the sulfuric acid layer.

-

Separation of the isomers is challenging and typically requires fractional crystallization or chromatographic methods.[7][8][9]

Synthesis via 2-Chlorobenzenesulfonyl Chloride

A more regioselective and common approach to obtaining pure this compound is through the synthesis and subsequent hydrolysis of 2-Chlorobenzenesulfonyl Chloride . This key intermediate can be prepared via two main routes.

Route A: Chlorosulfonation of Chlorobenzene

3.1.1. Key Intermediates and Reaction Pathway

This method involves the direct reaction of Chlorobenzene with chlorosulfonic acid. The primary intermediate is again a sigma complex, leading to the formation of a mixture of isomeric chlorobenzenesulfonyl chlorides. However, reaction conditions can be optimized to favor the formation of the sulfonyl chloride over the sulfonic acid. The desired 2-Chlorobenzenesulfonyl Chloride is then isolated and hydrolyzed.

Experimental Workflow: Synthesis via Chlorosulfonation

Caption: Workflow for this compound synthesis.

3.1.2. Quantitative Data

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| Chlorobenzene | Chlorosulfonic Acid | 55-60°C, in 1,2-dichloroethane | 4-Chlorobenzenesulfonyl chloride | 70% | [10] |

Note: The yield for the 2-chloro isomer is expected to be significantly lower.

3.1.3. Experimental Protocol: Synthesis of 2-Chlorobenzenesulfonyl Chloride and Hydrolysis

Part 1: Synthesis of 2-Chlorobenzenesulfonyl Chloride [11] Materials:

-

Chlorobenzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Sulfamic acid

Procedure:

-

To chlorosulfonic acid, add chlorobenzene dropwise at 70°C over 1 hour.

-

Stir the mixture at this temperature for 15 minutes.

-

Add sulfamic acid, followed by the dropwise addition of thionyl chloride at 70°C over 2 hours.

-

Work-up involves pouring the reaction mixture onto ice and separating the oily product layer.

-

The isomeric mixture of chlorobenzenesulfonyl chlorides is then separated by fractional distillation under reduced pressure.[12]

Part 2: Hydrolysis of 2-Chlorobenzenesulfonyl Chloride Materials:

-

2-Chlorobenzenesulfonyl chloride

-

Water or dilute aqueous base (e.g., NaOH solution)

Procedure:

-

2-Chlorobenzenesulfonyl chloride is added to water or a dilute aqueous base.

-

The mixture is heated, often to reflux, to facilitate hydrolysis.[10]

-

The reaction is monitored until the disappearance of the sulfonyl chloride.

-

If a basic solution is used, the resulting solution is acidified to precipitate the this compound.

-

The product can be isolated by cooling and filtration or by evaporation of the solvent.

Route B: Diazotization of 2-Chloroaniline (Sandmeyer-type Reaction)

This method provides excellent regioselectivity for the synthesis of 2-Chlorobenzenesulfonyl chloride.

3.2.1. Key Intermediates and Reaction Pathway

The synthesis begins with 2-Chloroaniline . This is converted to a diazonium salt, 2-Chlorobenzenediazonium (B96021) chloride , through reaction with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic medium).[13] The diazonium salt is a key intermediate that is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to yield 2-Chlorobenzenesulfonyl Chloride .[14][15][16][17] This is followed by hydrolysis to the final product.

Signaling Pathway: Sandmeyer-type Synthesis

Caption: Sandmeyer-type synthesis pathway.

3.2.2. Quantitative Data

| Starting Material | Key Reagents | Product | Yield | Reference |

| 2,4-Dichloroaniline | NaNO₂, SO₂, CuCl | 2,4-Dichlorobenzenesulfonyl chloride | ~54% | [3] |

| Heterocyclic amines | t-BuONO, DABSO, CuCl₂ | Heterocyclic sulfonyl chlorides | up to 80% | [15][17] |

Note: Yields for 2-chloroaniline are expected to be in a similar range.

3.2.3. Experimental Protocol: Sandmeyer-type Synthesis of 2-Chlorobenzenesulfonyl Chloride [3][18]

Materials:

-

2-Chloroaniline

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Acetic acid

-

Sulfur dioxide (gas or a surrogate like DABSO)

-

Copper(I) chloride or Copper(II) chloride

-

Toluene

Procedure:

-

Prepare a solution of 2-chloroaniline in acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to below -5°C.

-

Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below -5°C, to form the 2-chlorobenzenediazonium chloride solution.

-

In a separate vessel, prepare a suspension of the copper catalyst in a suitable solvent (e.g., acetic acid, toluene) and saturate with sulfur dioxide at a low temperature.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide suspension.

-

After the reaction is complete, the organic layer containing the 2-chlorobenzenesulfonyl chloride is separated, washed, dried, and concentrated.

-

The crude product can be purified by distillation or chromatography.

-

The purified 2-chlorobenzenesulfonyl chloride is then hydrolyzed as described in section 3.1.3.

Oxidation of 2-Chlorobenzenethiol

Another potential route is the direct oxidation of the corresponding thiol.

Key Intermediates and Reaction Pathway

The starting material is 2-Chlorobenzenethiol . This is oxidized using a strong oxidizing agent. The oxidation proceeds through several intermediate sulfur species, including the corresponding disulfide, sulfenic acid, and sulfinic acid, before reaching the final sulfonic acid state.[19][20][21][22][23]

Logical Relationship: Oxidation of 2-Chlorobenzenethiol

Caption: Oxidation pathway of 2-chlorobenzenethiol.

Quantitative Data

Experimental Protocol: General Oxidation of Thiols to Sulfonic Acids

Materials:

-

2-Chlorobenzenethiol

-

Hydrogen peroxide (30% aqueous solution) or Potassium permanganate

-

Suitable solvent (e.g., acetic acid, water, or a biphasic system)

Procedure (using Hydrogen Peroxide):

-

Dissolve 2-chlorobenzenethiol in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

The product can be isolated by removing the solvent under reduced pressure and may be purified by recrystallization.

Conclusion

The synthesis of this compound can be achieved through several pathways, with the choice of method largely depending on the desired regioselectivity and purity.

-

Direct sulfonation of chlorobenzene is the most straightforward method but suffers from poor regioselectivity, yielding predominantly the para isomer. This makes it unsuitable for the targeted synthesis of the ortho isomer.

-

The most effective and selective method for producing pure this compound is through the synthesis and hydrolysis of 2-Chlorobenzenesulfonyl chloride . This key intermediate can be reliably synthesized with high regioselectivity via the diazotization of 2-chloroaniline followed by a Sandmeyer-type reaction .

-

The oxidation of 2-Chlorobenzenethiol presents a viable alternative, though the optimization of reaction conditions and purification of the final product may require further investigation.

For researchers and professionals in drug development requiring high-purity this compound, the Sandmeyer-type reaction of 2-chloroaniline to form the sulfonyl chloride intermediate, followed by hydrolysis, is the recommended synthetic route.

References

- 1. quora.com [quora.com]

- 2. brainly.in [brainly.in]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]

- 7. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 8. Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]

- 10. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Studies on synthesis of 2-bromobenzenesulfonyl chloride | Semantic Scholar [semanticscholar.org]

- 15. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 18. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 19. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Review of Benzenesulfonic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzenesulfonic acid and its derivatives represent a versatile class of organic compounds with significant applications in medicinal chemistry and drug development. The presence of the sulfonamide functional group, in particular, has proven to be a critical pharmacophore, enabling the design of potent and selective inhibitors for a variety of enzymes and receptors. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and therapeutic applications of benzenesulfonic acid derivatives, with a focus on their anticancer, enzyme inhibitory, and antimicrobial properties. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, relevant signaling pathways are visualized using Graphviz to facilitate a deeper understanding of the mechanisms of action.

Synthesis of Benzenesulfonic Acid Derivatives

The synthesis of benzenesulfonic acid derivatives often begins with the sulfonation of a benzene (B151609) ring, followed by conversion to a sulfonyl chloride, which can then be reacted with a variety of amines to generate a diverse library of sulfonamides. Specific synthetic strategies have been developed for various heterocyclic scaffolds incorporating the benzenesulfonamide (B165840) moiety, including quinazolines, thiazolones, and imidazoles.

For instance, the synthesis of quinazolinone benzenesulfonamide derivatives can be achieved by reacting 2-aminobenzonitriles with aldehydes and arylboronic acids in a palladium-catalyzed three-component tandem reaction.[1] Thiazolone-based benzenesulfonamides can be prepared by reacting 1-(4-aminophenyl)thiourea with appropriate ethyl 2-bromoacetates in DMF.[2] The synthesis of imidazole-bearing benzenesulfonamides often involves the reaction of 3-aminobenzenesulfonamide (B1265440) with α-haloketones, followed by cyclization.[3]

Biological Activities and Therapeutic Applications

Benzenesulfonic acid derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds for the development of therapeutic agents for various diseases.

Anticancer Activity

A significant area of research has focused on the anticancer potential of benzenesulfonic acid derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Novel benzenesulfonate (B1194179) scaffolds have demonstrated high anticancer activity, particularly against leukemia and colon cancer cell lines, with some derivatives showing IC50 values in the nanomolar range.[4] For example, a series of quinazoline (B50416) sulfonates exhibited potent antiproliferative activity, with the most active compound showing an IC50 of 0.078 µM against the K562 leukemia cell line.[4] Similarly, new thiazolone-based benzenesulfonamides have shown significant growth inhibition of breast cancer cell lines, with IC50 values as low as 1.52 µM.[5] Benzenesulfonamide-bearing imidazole (B134444) derivatives have also been identified as active against triple-negative breast cancer and melanoma cell lines.[3]

Table 1: Anticancer Activity of Benzenesulfonic Acid Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline Sulfonates | |||

| BS1 | K562 (Leukemia) | 0.172 | [4] |

| BS2 | K562 (Leukemia) | 0.246 | [4] |

| BS3 | K562 (Leukemia) | 0.078 | [4] |

| BS3 | HCT 116 p53+/+ (Colon) | 0.239 | [4] |

| BS4 | K562 (Leukemia) | 0.173 | [4] |

| Thiazolone Benzenesulfonamides | |||

| 4e | MDA-MB-231 (Breast) | 3.58 | [5] |

| 4e | MCF-7 (Breast) | 4.58 | [5] |

| 4g | MDA-MB-231 (Breast) | 5.54 | [5] |

| 4g | MCF-7 (Breast) | 2.55 | [5] |

| 4h | MDA-MB-231 (Breast) | 1.56 | [5] |

| 4h | MCF-7 (Breast) | 1.52 | [5] |

| Imidazole Benzenesulfonamides | |||

| Compound 16 | IGR39 (Melanoma) | >50 | [3] |

| Compound 16 | MDA-MB-231 (Breast) | 36.9 ± 4.1 | [3] |

| Compound 23 | IGR39 (Melanoma) | 27.8 ± 2.8 | [3] |

| Compound 23 | MDA-MB-231 (Breast) | 20.5 ± 3.6 | [3] |

Enzyme Inhibition

The sulfonamide moiety is a well-established zinc-binding group, making benzenesulfonamide derivatives potent inhibitors of various metalloenzymes, most notably carbonic anhydrases (CAs). Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[6]

Novel thiazolone-benzenesulphonamide derivatives have been shown to be potent inhibitors of several human CA isoforms, with some compounds exhibiting Ki values in the low nanomolar range.[2] For example, one of the most potent inhibitors of hCA II had a Ki of 0.9 nM.[2]

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonic Acid Derivatives (Ki values in nM)

| Compound ID | Enzyme | Ki (nM) | Reference |

| Thiazolone Benzenesulfonamides | |||

| 4a | hCA I | 11.2 | [2] |

| 4a | hCA II | 1.2 | [2] |

| 4b | hCA I | 9.8 | [2] |

| 4b | hCA II | 0.9 | [2] |

| 4c | hCA I | 14.5 | [2] |

| 4c | hCA II | 1.5 | [2] |

| 4d | hCA I | 10.1 | [2] |

| 4d | hCA II | 1.0 | [2] |

| 4e | hCA I | 12.3 | [2] |

| 4e | hCA II | 1.3 | [2] |

Antimicrobial Activity

Benzenesulfonamide derivatives, including the well-known sulfa drugs, have a long history as antimicrobial agents. They act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.[6] More recent research has focused on developing novel benzenesulfonamide-based compounds to combat drug-resistant pathogens.

New thiazolone–benzenesulfonamide hybrids have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5] Imidazole-bearing benzenesulfonamides have also shown potent activity against multidrug-resistant Mycobacterium abscessus complex.[7]

Table 3: Antimicrobial Activity of Benzenesulfonic Acid Derivatives (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Thiazolone Benzenesulfonamides | |||

| 4a | S. aureus | >128 | [5] |

| 4b | S. aureus | 64 | [5] |

| 4c | E. coli | 32 | [5] |

| 4d | P. aeruginosa | 128 | [5] |

| Imidazole Benzenesulfonamides | |||

| Compound 10 | M. abscessus | 16 | [7] |

| Compound 13 | M. abscessus | 8 | [7] |

| Compound 16a | M. abscessus | >64 | [7] |

| Compound 17a | M. abscessus | 32 | [7] |

Signaling Pathways

The therapeutic effects of benzenesulfonic acid derivatives are often mediated through their interaction with specific signaling pathways that are dysregulated in disease. Two key pathways implicated in the anticancer activity of these compounds are the PI3K/Akt and VEGFR signaling pathways.

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers.

Caption: The PI3K/Akt signaling pathway.

The VEGFR signaling pathway plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: The VEGFR signaling pathway.

Pharmacokinetic Profiles

The therapeutic efficacy of a drug is highly dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Several benzenesulfonamide derivatives have been approved for clinical use, and their ADME profiles have been well-characterized.

Table 4: Pharmacokinetic Properties of Selected Benzenesulfonamide Drugs

| Drug | Indication | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism | Excretion | Reference |

| Acetazolamide | Glaucoma, Epilepsy | ~90 | 70-90 | 6-9 | Not metabolized | Renal | [8][9] |

| Pazopanib | Renal Cell Carcinoma | 14-39 | >99.5 | 30.9 | CYP3A4, 1A2, 2C8 | Feces | [10][11][12] |

| Sulfamethoxazole | Bacterial Infections | Well absorbed | ~70 | 10 | Hepatic (acetylation, glucuronidation) | Renal | [6][13] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzenesulfonic acid derivative and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), p-nitrophenyl acetate (B1210297) (pNPA) substrate solution, and a solution of the test compound.

-

Enzyme Reaction: In a 96-well plate, add 140 µL of assay buffer, 20 µL of CA enzyme solution, and 20 µL of the test compound solution. Pre-incubate for 10 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding 20 µL of pNPA solution.

-

Absorbance Measurement: Measure the increase in absorbance at 400 nm over time, corresponding to the formation of p-nitrophenol.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the Ki value from dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Perform serial twofold dilutions of the benzenesulfonic acid derivative in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This comprehensive guide highlights the significant potential of benzenesulfonic acid derivatives in drug discovery. The versatility of their synthesis, coupled with their diverse biological activities, continues to make them an attractive scaffold for the development of novel therapeutic agents. Further research into their mechanisms of action and optimization of their pharmacokinetic properties will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

- 1. Quinazoline synthesis [organic-chemistry.org]

- 2. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. litfl.com [litfl.com]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pazopanib - Wikipedia [en.wikipedia.org]

- 13. Trimethoprim and Sulfamethoxazole - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

Health and Safety Precautions for 2-Chlorobenzenesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety precautions for handling 2-Chlorobenzenesulfonic acid (CAS No. 27886-58-4). Due to a lack of extensive, publicly available safety and toxicological data specifically for the ortho isomer, this document supplements available information with data from the closely related isomer, para-Chlorobenzenesulfonic acid (p-CBSA), to provide a more complete safety profile. All data extrapolated from p-CBSA will be clearly indicated. Researchers should handle this compound with the utmost care, assuming it possesses similar or potentially greater hazards than its para counterpart until more specific data becomes available.

Hazard Identification and Classification

Anticipated GHS Classification:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 1 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Chemical Formula | C₆H₅ClO₃S |

| Molecular Weight | 192.62 g/mol |

| Physical State | Solid |

| pKa (Predicted) | -1.12 ± 0.15 |

Toxicological Data

Detailed toxicological studies specifically for this compound are limited. The following data is for p-Chlorobenzenesulfonic acid and should be used as a conservative estimate of the potential hazards of the ortho isomer.

| Metric | Value | Species | Reference |

| LD50 (Oral) | 500 mg/kg | Rat | [1] |

No established exposure limits (PEL, TLV) have been identified for this compound. Given its properties as a strong acid, exposure to vapors or dust should be minimized.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)